![molecular formula C18H20O3 B13726553 6'-(Cyclopropylmethoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B13726553.png)
6'-(Cyclopropylmethoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-(Cyclopropylmethoxy)spiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused with an indene ring, and a cyclopropylmethoxy group is attached. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(Cyclopropylmethoxy)spiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione typically involves a multi-step process. One common method is the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This reaction can be performed using dienes and dienophiles under acidic conditions to form the spirocyclic structure . The reaction conditions often involve the use of solvents like acetic acid and ionic liquids to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
6’-(Cyclopropylmethoxy)spiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon to yield reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethoxy group, where nucleophiles like amines or thiols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced spirocyclic compounds.
Substitution: Amino or thio-substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
6’-(Cyclopropylmethoxy)spiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6’-(Cyclopropylmethoxy)spiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The cyclopropylmethoxy group can participate in hydrogen bonding or hydrophobic interactions, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[cyclohexane-1,3’-indoline]: Known for its biological activities, including antimicrobial and anticancer properties.
Spiro[cyclohexane-1,2’-thiazolo[4,5-b]pyridine]: Exhibits significant antimicrobial performance.
Spiro[cyclohexane-1,3’-oxindoline]: Utilized in the synthesis of pharmaceutical compounds with diverse biological activities.
Uniqueness
6’-(Cyclopropylmethoxy)spiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione stands out due to its unique combination of a cyclopropylmethoxy group and a spirocyclic framework, which imparts distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C18H20O3 |
|---|---|
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
6-(cyclopropylmethoxy)spiro[3H-indene-2,4'-cyclohexane]-1,1'-dione |
InChI |
InChI=1S/C18H20O3/c19-14-5-7-18(8-6-14)10-13-3-4-15(9-16(13)17(18)20)21-11-12-1-2-12/h3-4,9,12H,1-2,5-8,10-11H2 |
InChI-Schlüssel |
KTWIMPSNXCJMNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1COC2=CC3=C(CC4(C3=O)CCC(=O)CC4)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


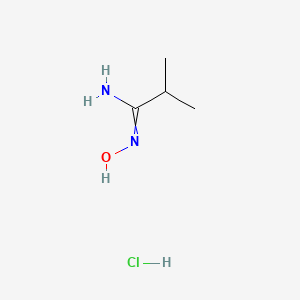
![[(3aS,5S,6R,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13726477.png)
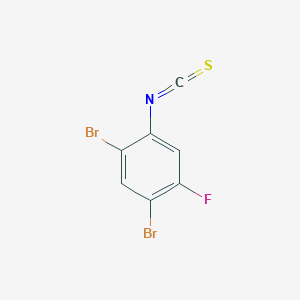
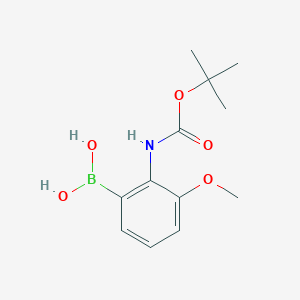

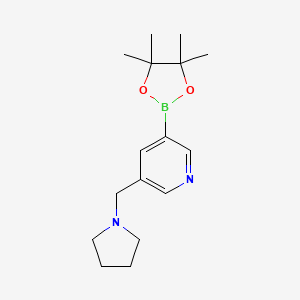
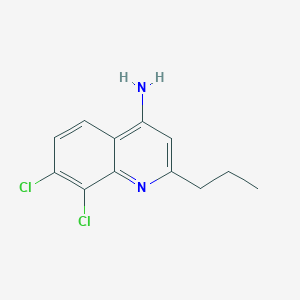
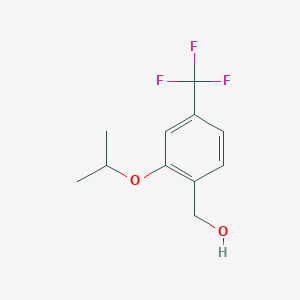
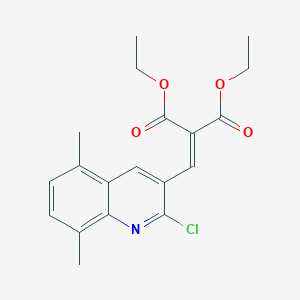
![Diethyl 2-acetamido-2-[[2-(methoxymethyl)-5-methyl-3-oxo-1,2-oxazol-4-yl]methyl]propanedioate](/img/structure/B13726531.png)
![3-[5-chloro-1-(2,6-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13726537.png)
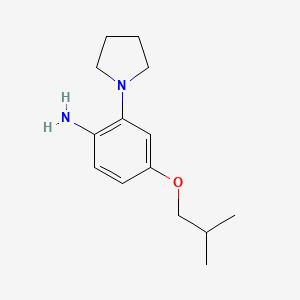
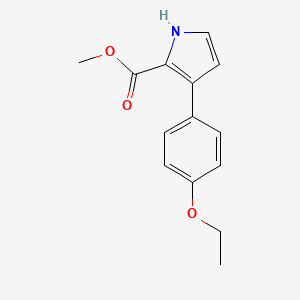
![4-[1-(4-Cyclohexyl-3-trifluoromethyl-benzyloxyimino)-ethyl]-2-ethyl-benzaldehyde](/img/structure/B13726559.png)
